

# bimiralisib vs mTOR inhibitors everolimus temsirolimus activity

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## Compound Focus: Bimiralisib

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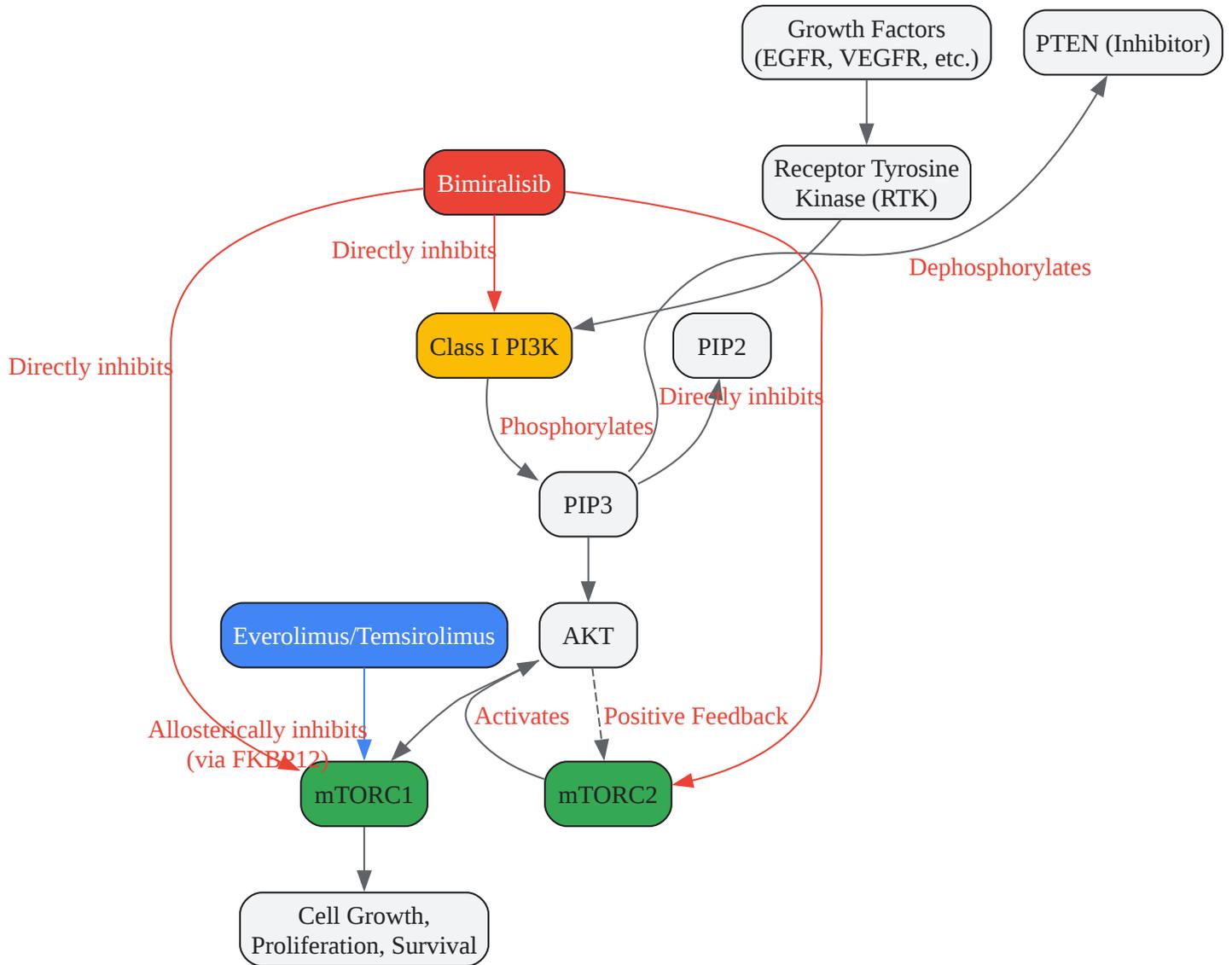
## Inhibitor Comparison at a Glance

Feature	Bimiralisib (PQR309)	Everolimus (Afinitor)	Temsirolimus (Torisel)
Primary Mechanism	Dual-acting, ATP-competitive pan-PI3K/mTOR inhibitor [1] [2] [3]	Allosteric mTORC1 inhibitor (rapalog) [4] [3] [5]	Allosteric mTORC1 inhibitor (rapalog) [4] [6] [5]
Key Targets	Class I PI3K ( $\alpha$ , $\beta$ , $\gamma$ , $\delta$ ) & mTOR (both mTORC1/2) [1] [2]	mTORC1 (via FKBP12 complex) [4] [5]	mTORC1 (via FKBP12 complex); metabolized to sirolimus [4]
Main Approved & Investigated Indications	<i>Under investigation:</i> Advanced solid tumors, lymphomas (R/R) [1] [2]	Advanced HR+/HER2-breast cancer, RCC, NET, TSC-associated tumors [7] [3]	Advanced renal cell carcinoma (RCC), mantle cell lymphoma [4] [7]
Common Route & Schedule	Oral; continuous or intermittent schedules [1]	Oral; daily [4] [8]	Intravenous; weekly [4] [6]
Frequent Grade $\geq 3$ Adverse	Hyperglycemia, neutropenia,	Hyperglycemia, stomatitis, non-	Hyperglycemia, thrombocytopenia,

Feature	Bimiralisib (PQR309)	Everolimus (Afinitor)	Temsirolimus (Torisel)
Events	thrombocytopenia, diarrhea [1] [2]	infectious pneumonitis [7]	asthenia, stomatitis [6]
Key Efficacy Data (Selected Trials)	In solid tumors: 1 PR in HNSCC; In lymphoma: ORR 14% (CR 4%, PR 10%) [1] [2]	In TNBC: IC <sub>50</sub> <100 nM in 5/9 cell lines; antitumor activity in xenograft models [8]	In bladder cancer: 48.9% non-progression at 2 months (3 PR, 19 SD) [6]

## Mechanisms of Action in Detail

The following diagram maps the specific inhibition points of these drugs within the PI3K/Akt/mTOR pathway, illustrating their distinct mechanisms.



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This pathway visualization shows that **Bimiralisib** acts as a broad-spectrum, ATP-competitive inhibitor that directly blocks the kinase activity of all PI3K isoforms and both mTOR complexes. In contrast, **Everolimus and Temsirolimus** are rapalogs that form a complex with FKBP12, which then allosterically inhibits only

mTORC1. This key difference means rapalogs do not directly inhibit PI3K or mTORC2, which can lead to upstream feedback loops that reactivate AKT and potentially cause resistance [4] [7] [3].

## Key Experimental Protocols

To interpret the data in the table, understanding the common methodologies used in the cited studies is helpful.

- **Phase I Dose-Escalation Trial (Bimiralisib in Solid Tumors [1]):** This study aimed to determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose. Patients with advanced solid tumors received oral **bimiralisib** on one continuous and two intermittent schedules. The primary endpoints were safety, tolerability, and the incidence of Dose-Limiting Toxicities (DLTs). Pharmacokinetics (PK) were analyzed, and antitumor activity was assessed as a secondary endpoint per standard Phase 1 criteria.
- **Phase I/II Trial in Lymphoma (Bimiralisib [2]):** This trial included a safety run-in (Phase I) using a modified 3 + 3 design to confirm DLTs at 60 mg and 80 mg continuous dosing. The Phase II expansion phase evaluated efficacy in patients with relapsed/refractory lymphoma. The primary endpoint was the best Overall Response Rate (ORR) according to revised Cheson criteria, with treatment continuing until progression or unacceptable toxicity.
- **In Vitro Cell Viability Assay (Everolimus in TNBC [8]):** The anti-proliferative efficacy of everolimus was tested against a panel of nine triple-negative breast cancer (TNBC) cell lines. Cells were exposed to the drug, and cell growth inhibition was measured, with the half-maximal inhibitory concentration (IC50) calculated. Protein expression of pathway components (e.g., EGFR, CK5/6) and stem cell markers were analyzed via Western blotting and immunohistochemistry to identify predictive markers.
- **Single-Arm Phase II Trial (Temsirolimus in Bladder Cancer [6]):** This study evaluated temsirolimus in a homogeneous cohort of patients with metastatic bladder cancer who relapsed after first-line chemotherapy. Patients received weekly IV infusions of 25 mg temsirolimus. The primary efficacy endpoint was the non-progression rate at two months, assessed according to RECIST v1.1 criteria, with all responses confirmed by central radiological review.

## Key Differentiating Factors for Researchers

When deciding between these agents for research or clinical development, consider these core distinctions:

- **Mechanistic Breadth vs. Specificity:** **Bimiralisib**'s dual PI3K/mTOR inhibition offers a broader blockade, which may prevent or delay resistance mechanisms like AKT reactivation that can occur

with mTORC1-only inhibitors [4] [3]. However, this broader target profile is often associated with a more challenging toxicity profile, particularly hyperglycemia [1] [2].

- **Dosing Schedule Optimization:** Research into **bimiralisib** highlights the importance of scheduling. Intermittent dosing schedules (e.g., days 1-2 weekly) demonstrated a significantly improved safety profile while maintaining drug exposure, which is a critical consideration for clinical development and potential combinations [1].
- **Biomarker-Driven Application:** The efficacy of everolimus in basal-like triple-negative breast cancer cells positive for EGFR or CK5/6 [8], and the activity of temsirolimus in specific genetic subtypes of bladder cancer [6], underscore that patient selection based on tumor genetics and molecular pathology is crucial for the successful application of these targeted therapies.

In summary, the choice between **bimiralisib** and rapalogs involves a direct trade-off between the potency and breadth of pathway inhibition and the resulting manageability of the safety profile. Rapalogs have established roles in specific approved cancers, while **bimiralisib** represents an investigational agent whose potential may be best realized in biomarker-selected populations and with optimized intermittent dosing schedules.

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